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Compound of Interest

Compound Name: Tungsten (W)

Cat. No.: B13828277

Technical Support Center: Tungsten Inert Gas
(TIG) Welding

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to address common defects encountered during Tungsten Inert Gas (TIG) welding
experiments. The information is tailored for researchers, scientists, and drug development
professionals who may utilize TIG welding for fabricating or modifying experimental apparatus.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common TIG welding
defects.

1. Porosity (Gas Pores)
e Question: My weld bead has small bubbles or holes. What is causing this porosity?

e Answer: Porosity in TIG welding is primarily caused by gas entrapment in the molten weld
pool before it solidifies.[1][2]

o Common Causes:

» |nadequate shielding gas flow (too low or too high).[1]
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» Contamination of the base metal, filler rod, or tungsten electrode with moisture, oil, or
dirt.[1][3]

» Leaks in the gas hose or connections.

» Incorrect torch angle or a long arc length, which can draw in atmospheric contaminants.

o Solutions:

Ensure the work surface and filler materials are clean, dry, and free from contaminants
like oil, grease, or rust.[3]

Verify the shielding gas flow rate is within the recommended range for your application
(typically 15-20 cfh for many applications).[4]

Check for leaks in the gas hose and all connections.

Maintain a consistent and appropriate torch angle and arc length.
2. Cracking

e Question: | am observing cracks in my weld or the surrounding base metal. How can |
prevent this?

e Answer: Cracking can occur due to high thermal stress, rapid cooling, or improper welding
parameters.[2]

o Common Causes:

High heat input or excessive welding current for the material thickness.

Rapid cooling of the weld area.

Use of an incorrect filler metal.

Contamination of the weld.

o Solutions:
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Optimize welding parameters, particularly amperage, to avoid excessive heat.

For materials prone to cracking, consider preheating and a controlled post-weld cooling
process.

Ensure the filler metal is compatible with the base material.

Maintain a clean welding environment to prevent contamination.
3. Lack of Fusion/Penetration

e Question: The weld metal is not fully fused to the base metal, or the weld does not extend to
the desired depth. What should | do?

e Answer: Lack of fusion and penetration are serious defects that compromise the structural
integrity of the weld.[1] They often result from insufficient heat input or improper technique.[2]

o Common Causes:

Low welding amperage.

High travel speed.[2]

Incorrect torch angle or a long arc length.

Improper joint preparation.

o Solutions:

Increase the welding amperage to ensure adequate heat input.

Reduce the travel speed to allow the weld pool to properly form and penetrate the joint.

Maintain a proper torch angle and a short, consistent arc length.

Ensure the joint is properly cleaned and prepared before welding.

4. Tungsten Inclusions
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e Question: There are small particles of the tungsten electrode embedded in my weld. How
can | avoid this?

e Answer: Tungsten inclusions occur when particles from the non-consumable electrode
transfer to the weld pool.

o Common Causes:
» Accidental contact between the tungsten electrode and the weld pool or filler rod.[1]

» Using a current that is too high for the electrode size, causing it to overheat and
degrade.[1]

» Improperly prepared or contaminated tungsten electrode.
o Solutions:
» Maintain a steady hand to avoid dipping the electrode into the weld pool.
» Use the correct amperage for the selected tungsten electrode diameter.
» Ensure the tungsten electrode is clean and properly ground to a point.
5. Oxidation and Discoloration
e Question: The weld and the surrounding area are discolored. What does this indicate?

» Answer: Discoloration, particularly a gray or blackened appearance, is a sign of oxidation
due to inadequate shielding gas coverage.

o Common Causes:
» |nsufficient shielding gas flow.
» Exposure of the hot weld to the atmosphere.
= Contaminated shielding gas.

o Solutions:
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» Increase the shielding gas flow rate.
» Ensure proper post-flow of the shielding gas to protect the weld as it cools.
» Check the shielding gas source for purity.

Frequently Asked Questions (FAQs)

e What is the ideal arc length for TIG welding?

o A general rule of thumb is to maintain an arc length that is approximately equal to the
diameter of the tungsten electrode. A shorter arc provides better control and a more
focused heat input.

e How do | choose the correct tungsten electrode?

o The choice of tungsten electrode depends on the type of material being welded and the
welding polarity. For example, 2% thoriated tungsten is commonly used for DC welding of
steel and stainless steel, while pure tungsten or zirconiated tungsten is often used for AC
welding of aluminum.

» What type of shielding gas should | use?

o Pure argon is the most common shielding gas for TIG welding a wide range of materials,
including steel, stainless steel, and aluminum.[5] For some applications, an argon/helium
mixture may be used to increase heat input and travel speed.

Data Presentation

Table 1. Recommended TIG Welding Parameters for Common Metals
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Tungsten . -
. . Filler Rod Shielding
. Thickness Welding Electrode .
Material . Diameter Gas Flow
(mm) Current (A) Diameter
(mm) (CFH)
(mm)
Mild Steel 1.0 30-40 1.00r 1.6 1.0 15-20
2.0 60 - 80 1.6 1.6 15-20
3.0 90-110 1.6 1.6 15-20
Stainless
1.0 25-35 10o0r1l.6 1.0 15-20
Steel
2.0 55-70 1.6 1.6 15-20
3.0 80 - 100 1.6 1.6 15-20
Aluminum 1.6 60 - 90 1.6 1.6 20-25
3.2 120 - 160 2.4 2.4 20-25
4.8 170 - 220 3.2 3.2 25-30

Note: These are starting parameters and may need to be adjusted based on specific joint
configuration, welding position, and equipment.

Experimental Protocols
Methodology for Metallographic Examination of TIG Welds

This protocol outlines the steps for preparing and analyzing a TIG weld to identify internal
defects and assess weld quality.

e Sectioning:

o Carefully cut a cross-section of the welded joint using an abrasive cutter with adequate
cooling to prevent altering the microstructure of the material. The cut should be
perpendicular to the welding direction.

e Mounting:
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o Mount the sectioned sample in a thermosetting or cold-setting resin to facilitate handling
during subsequent preparation steps.

Grinding:

o Grind the mounted sample using progressively finer grades of silicon carbide paper (e.qg.,
120, 240, 400, 600, 800, 1200 grit) to achieve a flat, smooth surface. Ensure the sample is
cooled with water during grinding to prevent overheating.

Polishing:

o Polish the ground surface using a polishing cloth with progressively finer diamond or
alumina suspensions (e.g., 6 um, 3 um, 1 um) to obtain a mirror-like finish.

Etching:

o Etch the polished surface with a suitable chemical etchant to reveal the microstructure of
the weld metal, heat-affected zone (HAZ), and base metal. The choice of etchant depends
on the material being analyzed (e.g., Nital for steels, Kroll's reagent for titanium alloys).

Microscopic Examination:

o Examine the etched sample under an optical microscope at various magnifications. Look
for defects such as porosity, cracks, lack of fusion, and inclusions. Document the findings
with photomicrographs.

Mandatory Visualization
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Caption: A flowchart for troubleshooting common TIG welding defects.
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Caption: Relationship between common TIG defects and their primary causes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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